(R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate
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Overview
Description
(R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate is a chiral compound that has been widely used in chemical and pharmaceutical industries due to its unique properties. It is a key intermediate in the synthesis of various drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of (R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate is not fully understood. However, it is believed to act as a chiral auxiliary or catalyst in various chemical reactions. It can also act as a chiral building block in the synthesis of complex natural products.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is considered to be a relatively safe compound with low toxicity.
Advantages and Limitations for Lab Experiments
The use of (R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate in lab experiments offers several advantages. It is a chiral compound that can be used to selectively form one enantiomer of a racemic mixture. It is also a key intermediate in the synthesis of various drugs and pharmaceuticals. However, the synthesis of this compound can be challenging, and the compound is relatively expensive.
Future Directions
There are several future directions for the research and development of (R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a chiral ligand in asymmetric catalysis. In addition, the use of this compound in the synthesis of new drugs and pharmaceuticals is an area of ongoing research.
Synthesis Methods
The synthesis of (R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate can be achieved through several methods, including asymmetric synthesis, enzymatic resolution, and chiral pool synthesis. Asymmetric synthesis is the most common method used to obtain enantiopure this compound, which involves the use of chiral catalysts or reagents to selectively form the desired enantiomer. Enzymatic resolution involves the use of enzymes to selectively hydrolyze one enantiomer of a racemic mixture. Chiral pool synthesis involves the use of chiral starting materials to obtain the desired enantiomer.
Scientific Research Applications
(R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate has been extensively studied for its potential applications in the pharmaceutical industry. It is a key intermediate in the synthesis of various drugs, including antiviral, anticancer, and anti-inflammatory agents. It has also been used as a chiral building block in the synthesis of complex natural products. In addition, this compound has been investigated for its potential as a chiral ligand in asymmetric catalysis.
properties
IUPAC Name |
methyl (1R)-1-methyl-2-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11-2)5-3-4-6(8)9/h3-5H2,1-2H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHZMYGNHVTEFA-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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